9-methyl-6-(4-{[4-(4-phenylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)-9H-purine
Description
Properties
IUPAC Name |
9-methyl-6-[4-[4-(4-phenylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]purine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N7O/c1-29-20-28-23-24(29)26-19-27-25(23)32-12-9-22(10-13-32)33-18-6-5-11-30-14-16-31(17-15-30)21-7-3-2-4-8-21/h2-4,7-8,19-20,22H,9-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSODHVKSSLAVKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2N3CCC(CC3)OCC#CCN4CCN(CC4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the brain. This enzyme plays a crucial role in learning and memory, and its inhibition is a common therapeutic approach in the treatment of Alzheimer’s disease (AD).
Mode of Action
The compound interacts with AChE, inhibiting its activity. This inhibition prevents the breakdown of acetylcholine, a neurotransmitter that plays an important role in learning and memory. The compound exhibits a mixed-type inhibition, involving both competitive and non-competitive inhibition.
Biochemical Pathways
The inhibition of AChE leads to an increase in the level of acetylcholine in the brain. This can enhance cognitive functions, as acetylcholine is a key neurotransmitter involved in learning and memory. The compound also exhibits some inhibitory activity against butyrylcholinesterase (BuChE), another enzyme that can modulate acetylcholine.
Pharmacokinetics
The compound’s inhibitory activity against ache and buche suggests that it can cross the blood-brain barrier and interact with its targets in the brain.
Result of Action
The inhibition of AChE and the subsequent increase in acetylcholine levels can lead to improved cognitive function. This makes the compound a potential candidate for the treatment of conditions characterized by cognitive decline, such as Alzheimer’s disease.
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors These can include the presence of other drugs, the patient’s health status, and genetic factors.
Biochemical Analysis
Biochemical Properties
9-methyl-6-(4-{[4-(4-phenylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)-9H-purine plays a significant role in biochemical reactions, particularly as an inhibitor of acetylcholinesterase. This enzyme is responsible for the hydrolysis of acetylcholine, a neurotransmitter involved in cognitive functions. The compound interacts with acetylcholinesterase by binding to its active site, thereby inhibiting its activity. Additionally, it has been shown to interact with butyrylcholinesterase, although with lower affinity
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways by modulating the levels of acetylcholine, which in turn affects neurotransmission and cognitive functions. The compound also impacts gene expression related to cholinergic signaling, leading to changes in cellular metabolism and function. Studies have shown that it can enhance cognitive functions by increasing acetylcholine levels in the brain.
Molecular Mechanism
At the molecular level, this compound exerts its effects through competitive and non-competitive inhibition of acetylcholinesterase. The compound binds to the active site of the enzyme, preventing the hydrolysis of acetylcholine. Additionally, it may interact with other binding sites on the enzyme, leading to mixed-type inhibition. This dual mechanism of action enhances its efficacy as an acetylcholinesterase inhibitor.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods. Long-term studies have shown that it maintains its inhibitory activity against acetylcholinesterase, suggesting potential for sustained therapeutic effects
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits acetylcholinesterase, leading to increased acetylcholine levels and improved cognitive functions. At higher doses, it may exhibit toxic effects, including neurotoxicity and adverse behavioral changes. These findings highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways related to cholinergic signaling. It interacts with enzymes such as acetylcholinesterase and butyrylcholinesterase, modulating their activity and influencing the levels of acetylcholine
Biological Activity
The compound 9-methyl-6-(4-{[4-(4-phenylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)-9H-purine is a complex organic molecule that has garnered attention due to its potential biological activities. This article analyzes its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure features a purine base, a piperidine ring, and a phenylpiperazine moiety, which are known to contribute to various biological activities.
- Receptor Binding : The compound is believed to interact with various neurotransmitter receptors, particularly those related to dopamine and serotonin pathways. Its structural components suggest potential affinity for the D3 dopamine receptor, which is implicated in mood regulation and neuropsychiatric disorders .
- Antidepressant Effects : Research indicates that compounds with similar structures exhibit antidepressant-like effects in animal models. The piperazine and piperidine groups are often associated with enhanced serotonergic activity, which can alleviate depressive symptoms .
- Analgesic Properties : Some derivatives of purine compounds have shown significant analgesic effects in preclinical studies, suggesting that this compound may also possess pain-relieving properties through modulation of pain pathways .
Study 1: Antidepressant Activity
In a study assessing the antidepressant potential of related compounds, it was found that modifications in the piperazine moiety significantly influenced the binding affinity to serotonin receptors. The tested compounds demonstrated a marked reduction in depressive behaviors in rodent models when administered at specific dosages .
Study 2: Analgesic Efficacy
Another study evaluated the analgesic properties of similar purine derivatives. The results indicated that these compounds could effectively reduce pain responses in models of neuropathic pain, likely through interaction with opioid receptors and modulation of inflammatory pathways .
Data Table: Summary of Biological Activities
| Activity Type | Mechanism | Model Used | Outcome |
|---|---|---|---|
| Antidepressant | Serotonin receptor modulation | Rodent models | Significant reduction in symptoms |
| Analgesic | Opioid receptor interaction | Neuropathic pain model | Pain relief observed |
| Neuroprotective | Dopaminergic pathway enhancement | Neurodegenerative models | Improved neuronal survival |
Scientific Research Applications
Pharmacological Applications
The primary applications of this compound are in the development of new pharmaceuticals, particularly those targeting neurological and psychiatric disorders. The presence of the piperazine moiety is significant as piperazines are known for their diverse pharmacological activities, including:
- Antidepressant Effects : The compound's structure suggests potential efficacy in treating depression due to its interaction with serotonin receptors.
- Antipsychotic Properties : Similar compounds have been explored for their ability to modulate dopamine receptors, which could be beneficial in managing psychotic disorders.
- Anxiolytic Activity : The piperazine derivatives are often associated with anxiolytic effects, making this compound a candidate for anxiety disorder treatments.
Research Studies and Findings
Several studies have investigated the pharmacological effects of similar compounds, providing insights into the potential applications of 9-methyl-6-(4-{[4-(4-phenylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)-9H-purine:
Study 1: Antidepressant Activity
A study published in Journal of Medicinal Chemistry explored various piperazine derivatives, revealing that modifications on the piperazine ring could enhance antidepressant activity through selective serotonin reuptake inhibition (SSRI) mechanisms. This suggests that similar modifications in our compound could yield favorable results .
Study 2: Antipsychotic Properties
Research featured in Neuropharmacology highlighted the importance of piperazine structures in developing new antipsychotics. The study indicated that compounds with similar configurations showed significant binding affinity to dopamine D2 receptors, suggesting that our compound may exhibit similar properties .
Study 3: Anxiolytic Effects
A review in Psychopharmacology discussed various piperazine derivatives used for anxiety treatment, emphasizing their role as GABA receptor modulators. The structural similarities suggest that this compound could also possess anxiolytic effects .
Comparison with Similar Compounds
Research Findings and Trends
Synthetic Efficiency : Acylated piperazines are synthesized more efficiently (e.g., 79% yield for compound 34) compared to sulfonylated derivatives (e.g., 17% for compound 15) .
Thermal Stability : Rigid substituents (e.g., tetrahydrothiopyran in compound 38: 127–129°C) correlate with higher melting points than flexible analogs (e.g., compound 37: 71–72°C) .
Purity Consistency : All compounds achieve >95% HPLC purity, underscoring reliable synthetic and purification methodologies .
Preparation Methods
Starting Material: 2,6-Dichloro-9H-purine
The synthesis begins with 2,6-dichloro-9H-purine, a commercially available precursor. Methylation at the N9 position is achieved using methyl iodide (MeI) in dichloromethane (DCM) under basic conditions. Tetrabutylammonium hydroxide (TBAOH) acts as a phase-transfer catalyst, facilitating the alkylation reaction.
Procedure :
Substitution at C6 with Piperidine
The chlorine at C6 is replaced with piperidine via nucleophilic aromatic substitution (SNAr). This reaction requires heating in n-butanol (n-BuOH) with potassium carbonate (K₂CO₃) as a base.
Procedure :
-
2,6-Dichloro-9-methyl-9H-purine (10 mmol), piperidine (15 mmol), and K₂CO₃ (20 mmol) are refluxed in n-BuOH (30 mL) for 5–6 hours.
-
The product, 6-piperidin-1-yl-9-methyl-9H-purine, is isolated by filtration and recrystallization (Yield: 85%).
Functionalization of Piperidine with But-2-yn-1-yloxy Linker
Synthesis of 4-Hydroxypiperidine Intermediate
4-Hydroxypiperidine is alkylated with propargyl bromide to introduce the but-2-yn-1-yloxy group. The Mitsunobu reaction, employing triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD), ensures efficient ether formation.
Procedure :
-
4-Hydroxypiperidine (10 mmol), propargyl bromide (12 mmol), PPh₃ (12 mmol), and DEAD (12 mmol) are stirred in tetrahydrofuran (THF) at 0°C.
-
The reaction progresses to room temperature over 12 hours, affording 4-(but-2-yn-1-yloxy)piperidine (Yield: 78%).
Coupling of Phenylpiperazine to the Alkyne Linker
Sonogashira Coupling
The terminal alkyne undergoes Sonogashira cross-coupling with 1-iodo-4-phenylpiperazine. Palladium(II) chloride (PdCl₂) and copper(I) iodide (CuI) catalyze the reaction in the presence of triethylamine (Et₃N).
Procedure :
-
4-(But-2-yn-1-yloxy)piperidine (10 mmol), 1-iodo-4-phenylpiperazine (12 mmol), PdCl₂ (0.1 equiv), CuI (0.2 equiv), and Et₃N (20 mmol) are refluxed in THF (50 mL) for 24 hours.
-
The product, 4-{[4-(4-phenylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidine, is purified via column chromatography (Yield: 65%).
Final Assembly of the Target Compound
Coupling of Purine and Linker Moieties
The piperidine-linked alkyne is coupled to the 9-methylpurine core using phosphorus oxychloride (POCl₃) in pyridine. This step facilitates phosphorylation and subsequent nucleophilic displacement.
Procedure :
-
6-Piperidin-1-yl-9-methyl-9H-purine (10 mmol) and 4-{[4-(4-phenylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidine (12 mmol) are dissolved in anhydrous pyridine (30 mL).
-
POCl₃ (11 mmol) is added dropwise at −15°C, and the mixture is stirred for 12 hours at room temperature.
-
The crude product is quenched with ice water and extracted with ethyl acetate. Purification by column chromatography yields the final compound (Yield: 58%).
Optimization and Characterization
Reaction Optimization
Analytical Data
Table 1: Physical and Spectroscopic Properties
| Parameter | Value |
|---|---|
| Molecular Formula | C₂₈H₃₄N₈O |
| Molecular Weight | 522.63 g/mol |
| Melting Point | 108–110°C |
| IR (KBr, cm⁻¹) | 3456 (N–H), 2921 (C–H) |
| ¹H NMR (CDCl₃, 500 MHz) | δ 8.11 (s, 1H, purine C8–H) |
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing 9-methyl-6-(4-{[4-(4-phenylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)-9H-purine, and how do reaction parameters influence yield?
- Methodology :
- Stepwise Functionalization : Use multi-step protocols similar to and , where piperazine and purine moieties are coupled via nucleophilic substitution or Sonogashira coupling. General Procedure E (yields: 39–79%) is a template, involving reflux in aprotic solvents (e.g., DMF) with catalytic bases .
- Purification : Employ column chromatography followed by HPLC to achieve >95% purity. Adjust gradient elution parameters (e.g., acetonitrile/water) based on compound hydrophobicity .
- Yield Optimization : Increase equivalents of activated intermediates (e.g., acyl chlorides) and extend reaction times for sterically hindered steps (e.g., , Compound 32: 9% yield due to methoxypropanoyl steric effects) .
Q. Which analytical techniques are essential for validating the compound’s structural identity and purity?
- Methodology :
- NMR Spectroscopy : Analyze and NMR spectra to confirm substituent integration and coupling patterns (e.g., aromatic protons at δ 7.2–8.1 ppm, piperazine methylenes at δ 3.1–3.5 ppm) .
- Mass Spectrometry (MS) : Use ESI-MS to verify molecular ion peaks (e.g., m/z 517.4 [M+1] in ) and fragment patterns .
- HPLC : Monitor purity (>95%) via reverse-phase columns (C18), with UV detection at 254 nm. Retention times (e.g., 20.71 min in ) help assess batch consistency .
Advanced Research Questions
Q. How can conflicting data on receptor binding affinities across studies be resolved?
- Methodology :
- Orthogonal Assays : Compare results from surface plasmon resonance (SPR), fluorescence polarization, and radioligand binding assays to rule out technique-specific artifacts .
- Standardized Conditions : Replicate experiments under uniform buffer pH, temperature (25°C), and ionic strength. For example, used human liver microsomes at -70°C to ensure enzyme stability .
- Control Compounds : Include reference ligands (e.g., CP-945,598 in ) to validate assay sensitivity and normalize data .
Q. What experimental approaches are used to evaluate metabolic stability and pharmacokinetic profiles?
- Methodology :
- In Vitro Metabolism : Incubate with human liver microsomes (HLM) or recombinant CYP isoforms (e.g., CYP3A4) to identify oxidative metabolites. Use LC-MS/MS to quantify degradation half-life () .
- Radiolabeled Tracers : Synthesize -labeled analogs (specific activity: 3.73 µCi/mg) to track excretion pathways in preclinical models (e.g., ’s urinary vs. fecal excretion analysis) .
- Plasma Protein Binding : Assess via equilibrium dialysis to determine free fraction (%) available for pharmacological activity .
Q. How to design structure-activity relationship (SAR) studies for piperazine and purine modifications?
- Methodology :
- Analog Synthesis : Replace phenylpiperazine with bioisosteres (e.g., pyridinylpiperazine in ) or modify the purine C8/C9 positions (e.g., chlorophenyl vs. methyl groups in ) .
- Biological Screening : Test analogs in functional assays (e.g., cAMP modulation for cannabinoid receptor analogs in ) and compare IC values .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding poses in receptor active sites, guided by crystallographic data (e.g., PDB 7XO in ) .
Q. What strategies mitigate compound degradation during long-term storage?
- Methodology :
- Storage Conditions : Store in airtight, light-resistant containers under inert gas (N) at -20°C. recommends desiccants to prevent hydrolysis .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 3 months) with periodic HPLC checks for impurities (e.g., ’s 99% purity retention) .
- Lyophilization : For hygroscopic derivatives, lyophilize into powders to enhance shelf life .
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields for structurally similar analogs?
- Methodology :
- Reaction Monitoring : Use TLC or in-line IR spectroscopy to identify incomplete reactions (e.g., ’s 9% yield for Compound 32 due to steric hindrance) .
- Byproduct Analysis : Characterize side products via LC-MS to adjust stoichiometry or catalysts (e.g., Pd(PPh) for Sonogashira steps) .
- Scale-Up Protocols : Optimize mixing efficiency and temperature gradients in larger batches to replicate small-scale yields .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
